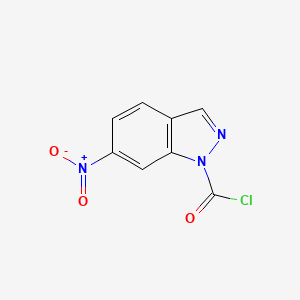
6-nitro-1H-indazole-1-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-1H-indazole-1-carbonylchloride is a chemical compound belonging to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a nitro group at the 6th position and a carbonyl chloride group at the 1st position of the indazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1H-indazole-1-carbonylchloride typically involves the nitration of 1H-indazole followed by the introduction of the carbonyl chloride group. One common method includes the following steps:
Nitration: 1H-indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Chlorination: The nitrated product is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-nitro-1H-indazole-1-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Cyclization: Cyclization reactions often require specific catalysts and solvents depending on the desired product.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Amino Derivatives: Formed from reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
6-nitro-1H-indazole-1-carbonylchloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-nitro-1H-indazole-1-carbonylchloride involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving nitric oxide synthase and other enzymes.
Comparison with Similar Compounds
Similar Compounds
6-nitroindazole: Lacks the carbonyl chloride group but shares the nitro group at the 6th position.
1H-indazole-1-carbonylchloride: Lacks the nitro group but has the carbonyl chloride group at the 1st position.
6-amino-1H-indazole-1-carbonylchloride: Has an amino group instead of a nitro group at the 6th position.
Uniqueness
6-nitro-1H-indazole-1-carbonylchloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
857808-06-1 |
|---|---|
Molecular Formula |
C8H4ClN3O3 |
Molecular Weight |
225.59 g/mol |
IUPAC Name |
6-nitroindazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H4ClN3O3/c9-8(13)11-7-3-6(12(14)15)2-1-5(7)4-10-11/h1-4H |
InChI Key |
CDWMVFDETZPHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















